molecular formula C13H25NO3 B2587744 trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate CAS No. 1363381-85-4

trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate

Cat. No. B2587744
CAS RN: 1363381-85-4
M. Wt: 243.347
InChI Key: BRCDKHQTJYOCIF-DTORHVGOSA-N
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Description

“trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate” is a chemical compound with the CAS number 1338812-41-1 . It has a molecular weight of 243.35 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C13H25NO3 . The InChI code is 1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16)/t8-,9- .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 326.7±31.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 65.9±6.0 kJ/mol . The flash point is 151.4±24.8 °C . The index of refraction is 1.483 . The molar refractivity is 67.2±0.4 cm³ . The polar surface area is 59 Ų . The polarizability is 26.6±0.5 10^-24 cm³ . The surface tension is 36.0±5.0 dyne/cm . The molar volume is 235.5±5.0 cm³ .

Scientific Research Applications

Enantioselective Synthesis

The title compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, is pivotal for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance lies in providing a crystal structure that confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, which is crucial for understanding the synthesis of nucleotide analogues (Ober et al., 2004).

Intermediate in Synthesis

Research has highlighted the use of tert-butyl compounds as intermediates in synthesizing various chemical structures. For instance, tert-Butyl acetothioacetate's application in synthesis, leading to 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrates the compound's role in acylation, annulation, and cyclization reactions. This emphasizes the versatility of tert-butyl compounds in facilitating complex chemical transformations (Fox & Ley, 2003).

Stereochemistry in Cyclic Compounds

The study of stereochemistry in disilanylene-containing cyclic compounds, such as reactions of cis- and trans-benzodisilacyclobutenes with tert-butyl alcohol, highlights the compound's utility in producing specific stereoisomers with high yields. Such reactions are fundamental in creating compounds with precise stereochemical configurations, essential for developing materials with specific optical properties (Naka et al., 2013).

Kinetic Resolution and Synthesis of Chiral Organoselenanes

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a process leading to the optically pure enantiomers, demonstrates the compound's potential as a scaffold for chiral ligands. This process, which shows excellent enantioselectivity, underscores the compound's utility in synthesizing chiral organoselenanes and organotelluranes, pivotal for medicinal chemistry and asymmetric synthesis (Piovan et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statement is H302 . The precautionary statements are P264-P270-P301+P312-P330 .

properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCDKHQTJYOCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124140
Record name Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-85-4
Record name Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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